3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Description
This compound features a piperidine-2,6-dione core fused to a 1-oxo-2,3-dihydro-1H-isoindole moiety substituted with an isothiocyanato group at the 4-position.
Properties
IUPAC Name |
3-(7-isothiocyanato-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12-5-4-11(13(19)16-12)17-6-9-8(14(17)20)2-1-3-10(9)15-7-21/h1-3,11H,4-6H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUXQLGKNSUFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at the 4-Position of the Isoindole Ring
The 4-position substituent critically influences biological activity and physicochemical properties. Key analogs include:
Structural Implications :
- Amino Group (Lenalidomide): Enhances hydrogen bonding with cereblon, a key E3 ubiquitin ligase, promoting degradation of disease-driving proteins like IKZF1/3 .
Physicochemical and Crystallographic Properties
- Lenalidomide β-Modification : Exhibits distinct XRD peaks (e.g., 11.551 Å, 100% intensity) and thermal stability (melting point 267.7°C) .
- Target Compound: No crystallographic data is provided, but analogous piperidine-2,6-dione derivatives typically exhibit moderate solubility in polar solvents (e.g., DMSO) .
Pharmacological and Therapeutic Profiles
- Lenalidomide: IC₅₀ values in the nanomolar range for anti-proliferative effects in myeloma cell lines. Clinical efficacy linked to cereblon-dependent degradation of transcription factors .
- Iberdomide : Demonstrates superior cereblon binding (Kd ~50 nM) compared to lenalidomide (Kd ~200 nM), enhancing degradation of pathogenic proteins like Aiolos/Ikaros .
Hypothesized Mechanism for Target Compound : The isothiocyanato group may form covalent adducts with cysteine residues in cereblon or other targets, altering degradation kinetics or expanding substrate specificity.
Preparation Methods
Formation of the Isoindolinone Ring
The isoindolinone ring is typically synthesized via cyclization of substituted phthalic anhydrides or bromomethyl benzoate derivatives. For example, methyl 2-(bromomethyl)-3-nitrobenzoate reacts with 3-aminopiperidine-2,6-dione hydrochloride in dimethyl sulfoxide (DMSO) with triethylamine as a base, yielding 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
Reaction Conditions :
Reduction of Nitro to Amine
The nitro group at the 4-position is reduced to an amine using catalytic hydrogenation or chemical reductants like iron in acetic acid. For instance, hydrogenation over palladium on carbon (Pd/C) in ethanol at 25°C converts the nitro group to an amine with >90% efficiency.
Key Considerations :
-
Catalyst : 10% Pd/C
-
Pressure : 1–3 atm H₂
-
Side Products : Over-reduction to hydroxylamine is mitigated by controlled reaction time.
Introduction of the Isothiocyanate Group
Thiophosgene-Mediated Conversion
The amine intermediate is treated with thiophosgene (CSCl₂) in dichloromethane (DCM) under alkaline conditions (pH 8–9) to form the isothiocyanate.
Reaction Scheme :
Optimized Parameters :
Alternative Methods Using Thiocarbonyl Diimidazole
To avoid thiophosgene’s toxicity, thiocarbonyl diimidazole (TCDI) is employed. The amine reacts with TCDI in tetrahydrofuran (THF) at room temperature, yielding the isothiocyanate after 12 hours.
Advantages :
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) or recrystallization from ethanol/water.
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 7.85 (d, 1H, Ar-H), 7.72 (s, 1H, Ar-H), 5.12 (dd, 1H, CH-N), 4.32 (m, 2H, CH₂-N), 2.90–2.50 (m, 4H, piperidine).
Challenges and Optimization Strategies
Regioselectivity in Substitution
Competing reactions at the 4- vs. 5-positions of the isoindolinone are mitigated by steric directing groups. For example, bulkier substituents on the benzene ring favor 4-substitution.
Stability of Isothiocyanate
The isothiocyanate group is prone to hydrolysis. Storage under anhydrous conditions at −20°C in amber vials extends shelf life.
Comparative Analysis of Synthetic Routes
| Method | Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Thiophosgene Route | CSCl₂ | 78 | 98 | Moderate |
| TCDI Route | Thiocarbonyl Diimidazole | 85 | 97 | High |
| Solid-Phase Synthesis | Polymer-supported reagents | 65 | 95 | Low |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The TCDI route is favored for its lower toxicity, though thiophosgene remains economical for facilities with robust safety protocols. Continuous-flow reactors improve heat management during exothermic steps, enhancing yield reproducibility .
Q & A
Q. What are the recommended methods for synthesizing 3-(4-isothiocyanato-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione?
The synthesis of this compound likely involves introducing the isothiocyanate group (-NCS) into the isoindole ring. A plausible route includes:
- Step 1 : Starting with a precursor such as 3-(4-amino-1-oxo-isoindol-2-yl)piperidine-2,6-dione (analogous to compounds in and ), followed by reaction with thiophosgene (CSCl₂) or a safer alternative (e.g., 1,1'-thiocarbonyldiimidazole) to convert the amine (-NH₂) to isothiocyanate (-NCS).
- Step 2 : Purification via recrystallization or chromatography, with monitoring by TLC or HPLC.
Key considerations include inert atmosphere use (due to -NCS reactivity) and characterization via FTIR (to confirm -NCS absorption ~2100 cm⁻¹) and LC-MS .
Q. How should researchers confirm the structural identity of this compound?
A multi-technique approach is essential:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to verify piperidine-2,6-dione protons (e.g., δ 2.5–3.5 ppm for piperidine ring) and isoindole aromatic protons (δ 7.0–8.0 ppm).
- FTIR : Confirm isothiocyanate stretch (~2100 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to match molecular weight (C₁₃H₁₁N₃O₃S: calculated 289.06 g/mol).
- Elemental Analysis : Validate %C, %H, %N, and %S.
Refer to analogs in and for spectral benchmarks .
Advanced Research Questions
Q. What experimental strategies are effective for characterizing polymorphic forms of this compound?
Polymorph characterization requires:
- X-ray Diffraction (XRD) : Single-crystal XRD to determine unit cell parameters and packing arrangements.
- Thermal Analysis : DSC/TGA to identify melting points, phase transitions, and stability ranges (e.g., decomposition above 200°C).
- Solvent Screening : Recrystallize from solvents (e.g., ethanol, DMF, acetonitrile) to induce different polymorphs, as described for related piperidine-2,6-dione derivatives in .
- Hygroscopicity Tests : Expose polymorphs to controlled humidity to assess stability for formulation .
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay variability or compound instability. Mitigation strategies include:
- Replication : Repeat assays across independent labs with standardized protocols (e.g., cell lines, incubation times).
- Stability Profiling : Monitor compound integrity in assay buffers (e.g., pH 7.4, 37°C) via HPLC to detect degradation products.
- Mechanistic Studies : Use isogenic cell lines or knockout models to isolate target pathways, as done for lenalidomide analogs in .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out off-target effects .
Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Design accelerated stability studies:
- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–6 months.
- Analytical Endpoints :
- HPLC Purity : Track degradation peaks.
- FTIR/NMR : Detect structural changes (e.g., hydrolysis of -NCS to -NH₂).
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation.
Reference safety data for related compounds () to inform handling protocols .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Analog Synthesis : Modify substituents (e.g., replace -NCS with -NO₂, -CN) and compare bioactivity.
- Computational Modeling : Use DFT or molecular docking (e.g., Autodock Vina) to predict binding affinity to targets like cereblon (CRBN), a known target for immunomodulatory drugs ().
- In Vitro Screening : Test analogs in cytotoxicity (MTT assay) or anti-inflammatory (IL-6/TNF-α ELISA) models.
- Pharmacokinetic Profiling : Assess solubility (shake-flask method), permeability (Caco-2 assay), and metabolic stability (microsomal incubation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
